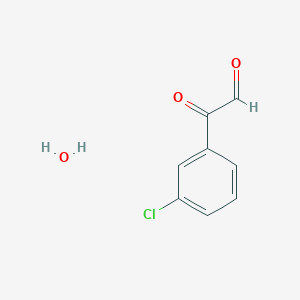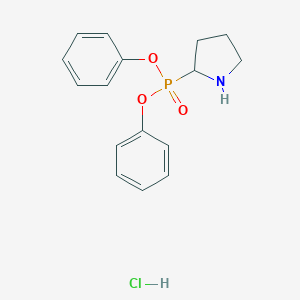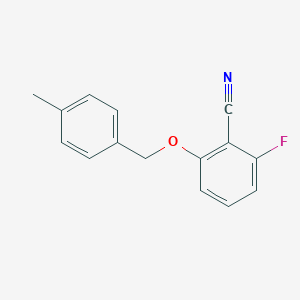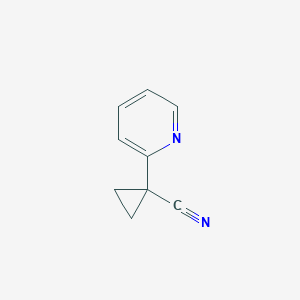
4,5-Di(propan-2-yl)-3,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diisopropyl-3,4-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers. The unique structure of 4,5-Diisopropyl-3,4-dihydropyridine, characterized by the presence of isopropyl groups at the 4 and 5 positions, imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions or in the presence of a suitable solvent such as ethanol. Catalysts like magnesium ferrite nanoparticles (MgFe2O4) have been employed to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of 4,5-Diisopropyl-3,4-dihydropyridine often involves the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diisopropyl-3,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .
Wissenschaftliche Forschungsanwendungen
4,5-Diisopropyl-3,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in neuroprotection.
Industry: It is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The primary mechanism of action of 4,5-Diisopropyl-3,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridines, which are used as antihypertensive agents .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 4,5-Diisopropyl-3,4-dihydropyridine is unique due to the presence of isopropyl groups at the 4 and 5 positions, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its binding affinity, selectivity, and overall therapeutic profile compared to other dihydropyridines .
Eigenschaften
CAS-Nummer |
160732-95-6 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
Kanonische SMILES |
CC(C)C1CC=NC=C1C(C)C |
Synonyme |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)
![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)
